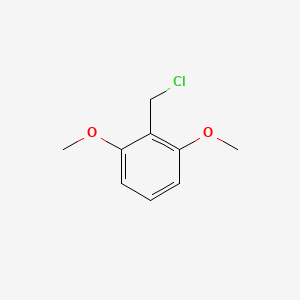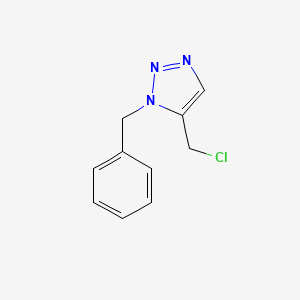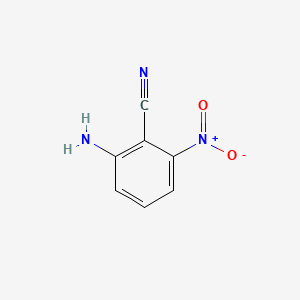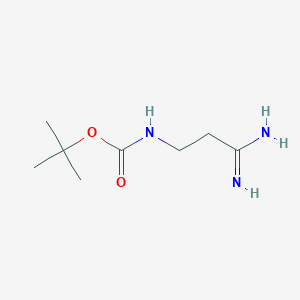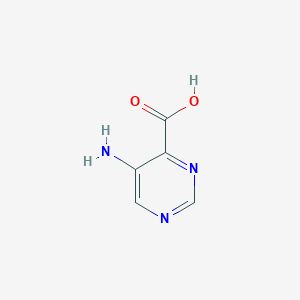
5-Aminopyrimidine-4-carboxylic acid
概要
説明
5-Aminopyrimidine-4-carboxylic acid (5-APA) is an organic compound belonging to the family of pyrimidines. It is a white to off-white crystalline powder that is soluble in water and alcohol. 5-APA is a versatile compound that has a wide variety of applications in the scientific research and laboratory setting. This compound has been studied for its synthesis methods, mechanism of action, biochemical and physiological effects, and potential for use in laboratory experiments.
科学的研究の応用
Synthesis and Structural Studies
5-Aminopyrimidine derivatives have been utilized in various synthesis and structural studies. For instance, 5-Cyanopyrimidine derivatives, synthesized from 5-aminopyrimidine derivatives through the Sandmeyer reaction, were hydrolyzed to obtain pyrimidine-5-carboxylic acids. This method was efficient and yielded high purity products (Hee, Kim Jae Soon, & Huh, 1969). Additionally, 5-aryl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acids were synthesized from 6-aminopyrimidines, with the process offering high yields and environmental benefits due to the absence of solvents. The antioxidant properties of these compounds were also investigated (Quiroga et al., 2016).
Co-crystal Formation
5-Aminopyrimidine derivatives are involved in the formation of co-crystals, contributing to the development of new materials with potential applications. In one study, a co-crystal of 2-aminopyrimidine and p-phenylenediacetic acid was formed, showcasing the ability of aminopyrimidine molecules to participate in hydrogen-bonded rings with carboxylic acid groups. This leads to the formation of infinite hydrogen-bonded chains, held together by weak contacts, revealing insights into the supramolecular structure of these compounds (Chinnakali, Fun, Goswami, Mahapatra, & Nigam, 1999).
Antioxidant Activity
The antioxidant properties of certain 5-aminopyrimidine derivatives have been explored. For example, the synthesis of 5-aryl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acids was described, and their antioxidant activities were assessed through various methods, indicating potential applications in this area (Quiroga et al., 2016).
Molecular Adducts and Interactions
Molecular adducts involving aminopyrimidine derivatives have been a subject of research. Studies on molecular adducts of 2-aminopyrimidine and 3-amino-1,2,4-triazole with heterocyclic carboxylic acids have been conducted, providing valuable information about the crystal structures and intermolecular interactions. These studies contribute to the understanding of molecular interactions and the design of new materials (Lynch et al., 1998).
Potential Medical Applications
While avoiding drug use and dosage information, it's important to note that 5-aminopyrimidine derivatives have been investigated for potential medical applications. For example, 5,6-Dihydroxypyrimidine-4-carboxylic acids have shown promise as hepatitis C virus (HCV) NS5B polymerase inhibitors. This class of inhibitors binds at the enzyme's active site, suggesting potential therapeutic applications (Stansfield et al., 2004).
Liquid-Crystal Characteristics
The liquid-crystal characteristics of certain 5-aminopyrimidine derivatives have been explored. For instance, 5-arylpyrimidine-2-carboxylic acids were synthesized and their aryl esters were studied for liquid-crystal properties. This research contributes to the development of new materials with specific optical properties (Mikhaleva et al., 1986).
Safety and Hazards
The safety data sheet for 5-Aminopyrimidine-4-carboxylic acid advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
作用機序
Target of Action
Pyrimidines, the class of compounds to which it belongs, are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Pyrimidines are known to exhibit a range of pharmacological effects, including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
Pyrimidines are known to influence several biochemical pathways related to inflammation .
Pharmacokinetics
These properties significantly impact the bioavailability of a compound .
Result of Action
Pyrimidines are known to exhibit anti-inflammatory effects, suggesting that they may modulate cellular responses to inflammation .
生化学分析
Biochemical Properties
5-Aminopyrimidine-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in nucleotide metabolism, such as dihydroorotate dehydrogenase and orotidine 5’-phosphate decarboxylase. These interactions are crucial for the synthesis and regulation of nucleotides, which are essential for DNA and RNA synthesis .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of transcription factors, leading to changes in gene expression. Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can act as an inhibitor or activator of certain enzymes, depending on the context. For instance, it has been shown to inhibit dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis. This inhibition can lead to a decrease in nucleotide levels, affecting DNA and RNA synthesis. Additionally, this compound can influence gene expression by modulating the activity of transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of nucleotide synthesis and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as modulating immune responses and reducing inflammation. At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced only above certain dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as dihydroorotate dehydrogenase and orotidine 5’-phosphate decarboxylase, which are key players in pyrimidine biosynthesis. These interactions can affect the overall metabolic flux and alter the levels of various metabolites within the cell. Additionally, the compound can influence the activity of other metabolic enzymes, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the compound’s uptake into cells and its subsequent distribution to various cellular compartments. The localization and accumulation of this compound can affect its activity and function, influencing its overall impact on cellular processes .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect metabolic processes .
特性
IUPAC Name |
5-aminopyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2/c6-3-1-7-2-8-4(3)5(9)10/h1-2H,6H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXXONFCDCIHQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80482789 | |
| Record name | 5-AMINOPYRIMIDINE-4-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80482789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59950-53-7 | |
| Record name | 5-AMINOPYRIMIDINE-4-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80482789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






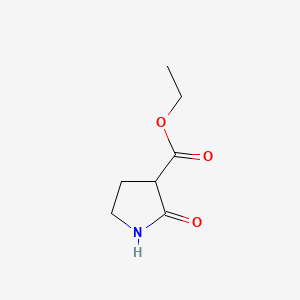



![4-chloro-2-(2-chlorophenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1281116.png)
